molecular formula C27H24ClN3O2 B4295910 (2Z)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-PHENYLPROP-2-ENAMIDE

(2Z)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-PHENYLPROP-2-ENAMIDE

Cat. No.: B4295910
M. Wt: 457.9 g/mol
InChI Key: SXKCXUVLHZKAAG-UQQQWYQISA-N
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Description

(2Z)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-PHENYLPROP-2-ENAMIDE is a complex organic compound that features an indole moiety, a phenyl group, and a benzamide structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-PHENYLPROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-PHENYLPROP-2-ENAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2Z)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-PHENYLPROP-2-ENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific signaling pathways. This can lead to effects such as cell cycle arrest, apoptosis, or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoylbenzamide: Another indole derivative with similar structural features.

    N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Compounds with similar indole and benzamide structures.

Uniqueness

(2Z)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-PHENYLPROP-2-ENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and development .

Properties

IUPAC Name

2-chloro-N-[(Z)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O2/c1-18-20(21-11-6-8-14-24(21)30-18)15-16-29-27(33)25(17-19-9-3-2-4-10-19)31-26(32)22-12-5-7-13-23(22)28/h2-14,17,30H,15-16H2,1H3,(H,29,33)(H,31,32)/b25-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKCXUVLHZKAAG-UQQQWYQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C(=CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)/C(=C/C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-PHENYLPROP-2-ENAMIDE
Reactant of Route 2
Reactant of Route 2
(2Z)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-PHENYLPROP-2-ENAMIDE
Reactant of Route 3
Reactant of Route 3
(2Z)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-PHENYLPROP-2-ENAMIDE
Reactant of Route 4
Reactant of Route 4
(2Z)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-PHENYLPROP-2-ENAMIDE
Reactant of Route 5
Reactant of Route 5
(2Z)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-PHENYLPROP-2-ENAMIDE
Reactant of Route 6
Reactant of Route 6
(2Z)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-PHENYLPROP-2-ENAMIDE

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